(S,R,S)-AHPC-PEG1-NH2 (dihydrochloride)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
VH032-PEG1-NH2 (dihydrochloride), also known as (S,R,S)-AHPC-PEG1-NH2 dihydrochloride, is a synthetic E3 ligase ligand-linker conjugate . It incorporates a von Hippel-Lindau (VHL) ligand for the E3 ubiquitin ligase and a PROTAC linker . This compound can be used to design PROTACs .
Molecular Structure Analysis
The molecular structure of VH032-PEG1-NH2 (dihydrochloride) incorporates a VHL ligand for the E3 ubiquitin ligase and a PROTAC linker . The chemical formula is C26H39Cl2N5O5S .Physical and Chemical Properties Analysis
The molecular weight of VH032-PEG1-NH2 (dihydrochloride) is 604.59 . The chemical formula is C26H39Cl2N5O5S . Unfortunately, the search results do not provide further physical and chemical properties.Wissenschaftliche Forschungsanwendungen
Applications in Polymer and Material Science
Dehydrochlorination and Polymer Modification : Poly(ethylene glycol)s have been used as catalysts in the dehydrochlorination of poly(vinyl chloride) (PVC), leading to the formation of polyenes with high concentrations of long polyene sequences. This process demonstrates the role of PEGs in modifying polymers to achieve desired chemical structures and properties (Guo, Shi, & Liang, 2001). Additionally, the synthesis of PEG derivatives aims to expand their conjugation with biologically active molecules, showcasing the versatility of PEG in creating biocompatible materials (Chen et al., 2013).
Chemical Engineering and Catalysis
Ion-Exchange and Metal Sorption : Research has developed polymer-bound monoprotic phosphoric acid ligands for the sorption of metals from solutions, highlighting the application of PEG derivatives in environmental and chemical engineering for metal recovery and purification processes (Zhu & Alexandratos, 2015).
Biomedical Applications
Bioconjugation and Drug Delivery : PEGylation, the process of attaching PEG molecules to drugs or biologically active molecules, improves their solubility, stability, and bioavailability. The synthesis of PEG derivatives with functional end groups enables their conjugation to a wide range of molecules, enhancing their therapeutic potential (Zalipsky, Gilon, & Zilkha, 1983). Moreover, PEG derivatives are employed in the design of nanocomposites for catalysis in organic synthesis, demonstrating their utility in creating eco-friendly catalysts for chemical reactions (Kardooni, Kiasat, & Motamedi, 2017).
Environmental Biotechnology
Biodegradation of Polymers : Studies on the biodegradation of polyethylene glycols by bacterial species elucidate the metabolic pathways and enzymatic processes involved, contributing to our understanding of environmental degradation mechanisms and the potential for bioremediation applications (Kawai et al., 1978).
Wirkmechanismus
Target of Action
The primary target of the compound (S,R,S)-AHPC-PEG1-NH2 (dihydrochloride), also known as VH032-PEG1-NH2 (dihydrochloride), is the von Hippel-Lindau (VHL) protein . The VHL protein is a component of the E3 ubiquitin-protein ligase complex, which plays a key role in the ubiquitin-proteasome system .
Mode of Action
The compound acts as a ligand for the VHL protein , facilitating its recruitment . It can be connected to a ligand for another protein (e.g., BCR-ABL1) by a linker to form Proteolysis-Targeting Chimeras (PROTACs), such as GMB-475 . This interaction leads to the degradation of the target protein .
Biochemical Pathways
The compound operates within the ubiquitin-proteasome system , a crucial pathway for protein degradation . By recruiting the VHL protein, it facilitates the ubiquitination and subsequent proteasomal degradation of target proteins . This can affect various downstream effects depending on the specific target protein.
Result of Action
The primary result of the compound’s action is the degradation of its target proteins . For instance, when used to form the PROTAC GMB-475, it induces the degradation of BCR-ABL1, with an IC50 of 1.11 μM in Ba/F3 cells .
Zukünftige Richtungen
The VH032-PEG1-NH2 (dihydrochloride) compound is used in the design of PROTACs . PROTACs represent a promising new strategy in drug development, as they allow for the targeted degradation of disease-related proteins . Therefore, the future research directions may involve the development of new PROTACs using VH032-PEG1-NH2 (dihydrochloride) or similar compounds.
Biochemische Analyse
Biochemical Properties
The (S,R,S)-AHPC-PEG1-NH2 (dihydrochloride) compound is used in the recruitment of the von Hippel-Lindau (VHL) protein . It can be connected to the ligand for protein (e.g., BCR-ABL1) by a linker to form PROTACs .
Cellular Effects
The compound induces the degradation of BCR-ABL1 with an IC50 of 1.11 μM in Ba/F3 cells .
Molecular Mechanism
The molecular mechanism of (S,R,S)-AHPC-PEG1-NH2 (dihydrochloride) involves the recruitment of the von Hippel-Lindau (VHL) protein . It can be connected to the ligand for protein (e.g., BCR-ABL1) by a linker to form PROTACs .
Eigenschaften
IUPAC Name |
(2S,4R)-1-[(2S)-2-[[2-(2-aminoethoxy)acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H37N5O5S.2ClH/c1-16-22(37-15-29-16)18-7-5-17(6-8-18)12-28-24(34)20-11-19(32)13-31(20)25(35)23(26(2,3)4)30-21(33)14-36-10-9-27;;/h5-8,15,19-20,23,32H,9-14,27H2,1-4H3,(H,28,34)(H,30,33);2*1H/t19-,20+,23-;;/m1../s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKKLDTGWCBYLGT-YEMZLKFISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCN)O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCN)O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H39Cl2N5O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
604.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.